

Application Note: Strategic Synthesis of 1-Mesyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-Mesyl-1H-indole-3-carbaldehyde

CAS No.: 118481-30-4

Cat. No.: B175080

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Part 1: Introduction & Strategic Analysis

Executive Summary

1-Mesyl-1H-indole-3-carbaldehyde (CAS: 849036-03-3) is a pivotal intermediate in the synthesis of indole-based pharmaceuticals. The electron-withdrawing

-mesyl group serves two critical functions: it acts as a robust protecting group for the indole nitrogen during subsequent transformations (e.g., oxidations, reductions) and electronically activates the C2 position for nucleophilic attacks, a strategy often employed in the design of covalent inhibitors or complex alkaloids.

Retrosynthetic Logic

While the target molecule can theoretically be accessed via two routes, Route A is the industry standard for high-purity synthesis.

- Route A (Recommended): Formylation of indole

Indole-3-carbaldehyde

-Sulfonylation.

- Rationale: Indole-3-carbaldehyde is commercially available and stable. The C3-formyl group increases the acidity of the N-H proton (

16 in DMSO), facilitating deprotonation by bases like Sodium Hydride (NaH) or Potassium Carbonate (

) without requiring cryogenic conditions.

- Route B (Discouraged):

-Sulfonylation of indole

Vilsmeier-Haack Formylation.

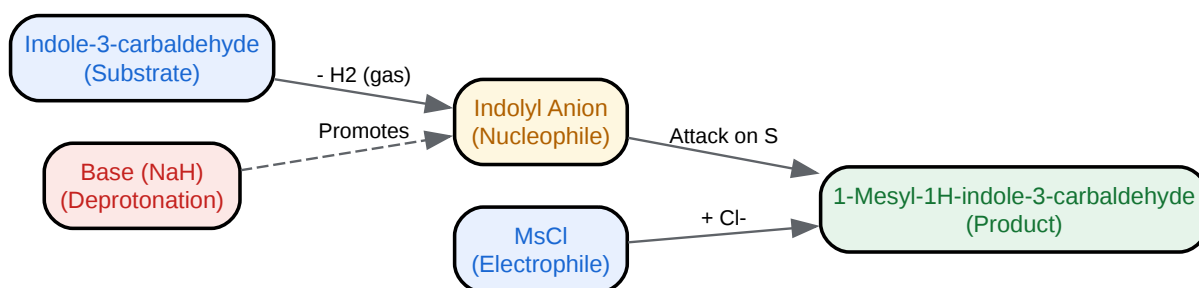
- Rationale: The

-mesyl group strongly deactivates the indole ring. Subsequent electrophilic aromatic substitution (Vilsmeier-Haack) at C3 becomes sluggish, resulting in poor yields and significant byproduct formation.

Reaction Mechanism

The synthesis proceeds via an

mechanism at the sulfur atom of methanesulfonyl chloride (MsCl). The indole nitrogen, once deprotonated, acts as a nucleophile attacking the sulfonyl center, displacing chloride.



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Figure 1: Mechanistic pathway for the N-mesylation of indole-3-carbaldehyde.

Part 2: Experimental Protocol

Reagents & Materials[1][2]

Reagent	MW (g/mol)	Equiv.[1][2]	Role	Hazards
Indole-3-carbaldehyde	145.16	1.0	Substrate	Irritant
Sodium Hydride (60% in oil)	24.00	1.2 - 1.5	Base	Pyrophoric, Water Reactive
Methanesulfonyl Chloride (MsCl)	114.55	1.2 - 1.5	Electrophile	Toxic, Corrosive, Lachrymator
DMF (Anhydrous)	73.09	Solvent	Solvent	Teratogen, Irritant
Water / Ice	18.02	Quench	Quench	-

“

Note: For scale-up (>10g),

(2.0 equiv) in Acetone/DMF can be used to avoid hydrogen evolution, though reaction times will be longer (Ref 1.2). The protocol below describes the NaH Method for maximum yield and purity.

Step-by-Step Procedure

Step 1: Setup and Dissolution

- Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.
- Purge the flask with Nitrogen () or Argon.
- Add Indole-3-carbaldehyde (1.45 g, 10.0 mmol) to the flask.

- Add Anhydrous DMF (15 mL) via syringe. Stir until fully dissolved.
 - Checkpoint: The solution should be clear to pale yellow.

Step 2: Deprotonation

- Cool the reaction mixture to 0°C using an ice/water bath.
- Carefully add Sodium Hydride (60% dispersion) (0.48 g, 12.0 mmol) portion-wise over 5–10 minutes.
 - Caution: Vigorous evolution of Hydrogen gas () will occur. Ensure the system is vented to a bubbler or fume hood exhaust.
- Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion. The solution often turns a darker orange/red color.

Step 3: Sulfonylation

- Add Methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol) dropwise via syringe over 5 minutes.
 - Critical: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent decomposition.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
- Stir for 2–4 hours.

Step 4: Monitoring (TLC)

- Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
 - Starting Material R_f : ~0.30
 - Product R_f : ~0.30

: ~0.50 (Distinctly less polar than the free indole).

- Visualization: UV lamp (254 nm).

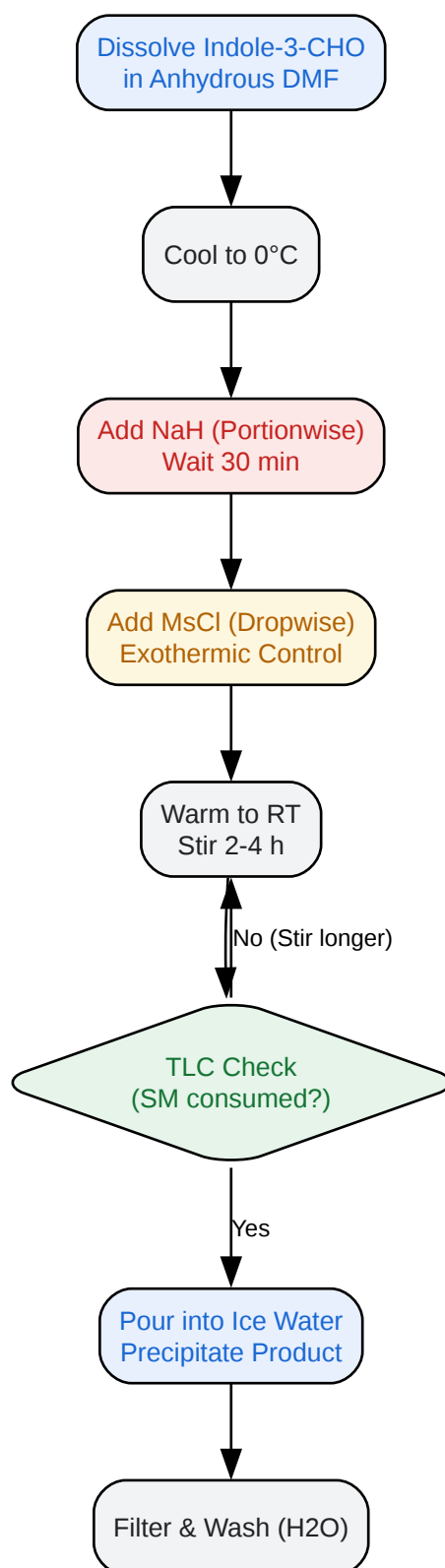
Step 5: Workup and Isolation

- Cool the mixture back to 0°C.
- Quench: Slowly add Ice Water (50 mL) to the reaction mixture.
 - Observation: The product usually precipitates as a white to off-white solid upon water addition.
- Filtration: Filter the precipitate using a Buchner funnel. Wash the solid copiously with water (3 x 20 mL) to remove residual DMF and salts.
- Drying: Dry the solid under high vacuum or in a desiccator over

Step 6: Purification (If necessary)

- If the product is not pure by TLC/NMR, recrystallize from Ethanol or 2-Propanol.
- Alternatively, purify via flash column chromatography (, 0 30% EtOAc/Hexanes).

Experimental Workflow Diagram



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Figure 2: Operational workflow for the synthesis process.

Part 3: Characterization & Quality Control

Expected Analytical Data

- Appearance: White to pale yellow crystalline solid.
- Melting Point: 148–150 °C (Lit. varies slightly by recrystallization solvent).
- NMR (400 MHz,
or
):
 - 10.10 (s, 1H, CHO). Diagnostic aldehyde peak.
 - 8.30 (s, 1H, H-2). Deshielded due to electron-withdrawing Ms group.
 - 7.90–8.00 (d, 1H, H-4 or H-7).
 - 7.30–7.50 (m, 3H, Aromatic).
 - 3.35 (s, 3H,
) . Diagnostic mesyl methyl singlet.
- NMR:
 - Carbonyl carbon: ~185 ppm.[1][5]
 - Mesyl methyl carbon: ~41 ppm.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Wet DMF or old NaH	Ensure DMF is anhydrous (stored over sieves). Use fresh NaH.
Dark/Black Product	Exotherm during MsCl addition	Add MsCl slower. Ensure internal temp < 5°C during addition.
Incomplete Reaction	Insufficient Base	Ensure >1.2 eq of NaH is used. The indole NH is less acidic than typical amides.
Oil instead of Solid	Residual DMF	Wash the precipitate more thoroughly with water. Recrystallize from EtOH.

Part 4: Safety & Handling (E-E-A-T)[7]

- Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation and corrosive.[6] It is a lachrymator. Must be handled in a functioning fume hood.[6]
- Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Quench all equipment with isopropanol or ethyl acetate before washing with water.
- Waste Disposal: The aqueous filtrate contains DMF and methanesulfonic acid salts. Dispose of as basic organic aqueous waste.

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